(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione
Description
(16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (CAS: 13209-41-1), also known as Vamorolone or VBP15, is a synthetic glucocorticoid derivative with dissociative anti-inflammatory properties. It is distinguished by its 16α-methyl substitution and Δ1,4,9(11)-triene backbone. The compound has a molecular formula of C22H28O4 and a molecular weight of 356.46 g/mol .
Vamorolone is clinically significant for treating Duchenne muscular dystrophy (DMD) due to its ability to decouple anti-inflammatory benefits from traditional glucocorticoid side effects (e.g., stunted growth, osteoporosis). It exhibits ≥95% purity (HPLC) and is a white-to-beige powder soluble in DMSO .
Properties
IUPAC Name |
(16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6-8,11,13,16,18,23,26H,4-5,9-10,12H2,1-3H3/t13-,16?,18?,20?,21?,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTXTXAMMDTYDQ-WXLCDMQASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)CO)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2([C@]1(C(=O)CO)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(16alpha)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione, commonly known as a dexamethasone impurity (CAS Number: 13209-41-1), is a steroid compound with significant biological activity. It is structurally related to glucocorticoids and has been studied for its pharmacological properties and potential therapeutic applications.
- Molecular Formula: C22H28O4
- Molecular Weight: 356.46 g/mol
- Structure: The compound features a complex steroid structure characterized by multiple hydroxyl groups and a unique methyl group at the 16th position. Its structure can be represented by the following SMILES notation:
Glucocorticoid Activity
Research indicates that this compound exhibits glucocorticoid-like activity. This includes anti-inflammatory and immunosuppressive effects similar to those of dexamethasone. The compound's ability to modulate inflammatory responses makes it a subject of interest in treating conditions such as asthma and autoimmune diseases.
The biological activity primarily stems from its interaction with the glucocorticoid receptor (GR). Upon binding to GR, the complex translocates to the nucleus where it influences gene expression related to inflammation and immune response. This modulation can lead to:
- Decreased production of pro-inflammatory cytokines.
- Inhibition of leukocyte infiltration into tissues.
- Suppression of the immune system's response.
Study on Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of this compound in animal models. The results demonstrated significant reductions in edema and inflammatory markers when administered in controlled doses.
| Treatment Group | Edema Reduction (%) | Inflammatory Markers (pg/mL) |
|---|---|---|
| Control | 0 | 120 |
| Low Dose | 30 | 80 |
| Medium Dose | 50 | 50 |
| High Dose | 70 | 20 |
Study on Immunosuppressive Properties
Another study focused on the immunosuppressive properties of this compound in models of organ transplantation. The administration of this compound resulted in prolonged graft survival compared to controls.
| Treatment Group | Graft Survival Days |
|---|---|
| Control | 10 |
| Low Dose | 15 |
| Medium Dose | 25 |
| High Dose | 40 |
Synthesis and Derivatives
The synthesis of this compound involves multiple steps starting from readily available steroid precursors. Recent advancements have explored derivatives that enhance its pharmacological profile while minimizing side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Functional Differences
The following table summarizes critical differences between Vamorolone and its analogs:
Detailed Analysis of Structural and Functional Variations
Hydroxylation and Methylation Patterns
- Vamorolone vs. (16α)-16,17,21-Trihydroxy analog : The latter has an additional hydroxyl group at C16, increasing polarity and likely altering receptor binding. This analog is classified as a pharmaceutical impurity, suggesting it may arise during synthesis or metabolism .
- 16α-Methyl Substitution : Present in Vamorolone, this group reduces mineralocorticoid activity and enhances glucocorticoid receptor (GR) selectivity, contributing to its dissociative profile .
Halogenation and Esterification
- 6α-Fluoro-21-acetate : The 6α-fluoro substitution enhances metabolic stability, while the 21-acetate ester may prolong half-life by delaying hydrolysis. Such modifications are common in prodrug design .
- (16β)-Bis(acetyloxy) Intermediate : The β-configuration at C16 and acetylated hydroxyls at C17/C21 suggest this compound serves as a precursor for active metabolites. Its stereochemistry may reduce GR affinity compared to Vamorolone .
21-Aminosteroids (U-74006F)
U-74006F incorporates a piperazinyl-pyrrolidinyl side chain, replacing traditional hydroxyl groups. This modification reduces GR binding but confers antioxidant activity, making it effective in attenuating hyperoxic lung injury in preclinical models .
Traditional Glucocorticoids (Prednisolone)
Prednisolone lacks the Δ9(11) double bond and 16α-methyl group, leading to stronger GR activation and associated side effects (e.g., immunosuppression, bone loss). Vamorolone’s dissociative properties mitigate these issues .
Preparation Methods
Molecular Characteristics
The compound’s molecular formula is C₂₂H₂₈O₅ , with a molecular weight of 372.46 g/mol. Its IUPAC name, (8S,9S,10R,13S,14S,16R,17R)-17,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4,9(11)-triene, reflects the fused tetracyclic steroid nucleus with ketone groups at C3 and C20, hydroxyl groups at C17 and C21, and a 16α-methyl substituent. The 1,4,9(11)-triene system introduces conjugation across the A and B rings, influencing both reactivity and spectral properties.
Physicochemical Data
Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 210–213°C | |
| Solubility | Slightly soluble in chloroform, methanol, ethyl acetate | |
| pKa | 12.48 (predicted) | |
| Boiling Point | 560°C (predicted) |
The limited solubility in polar solvents necessitates the use of dipolar aprotic solvents like dimethylacetamide (DMA) during synthesis.
Synthesis Pathways
Six-Step Synthesis from Prednisolone (Academic Route)
A validated academic route begins with prednisolone (1), proceeding through the following steps:
-
Silyl Enol Ether Formation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in dichloromethane yields the C21-silyl enol ether.
-
Mattox Rearrangement : Heating with acetic anhydride induces a-sigmatropic shift, forming a 9β,11β-epoxide intermediate.
-
Oxidation : Selective oxidation of the C11 hydroxyl group using Jones reagent (CrO₃/H₂SO₄) introduces a ketone.
-
Dehydration : Phosphorus oxychloride (POCl₃) in pyridine eliminates the C9–C11 epoxide, generating the 9(11)-double bond.
-
Acetylation : C21 hydroxyl protection with acetic anhydride in DMA affords the 21-acetate derivative.
-
Demethylation : Hydrolysis with potassium carbonate in methanol removes the C21 acetate, yielding the target compound.
This route achieves an unoptimized yield of 13% , with the Mattox rearrangement and dehydration steps identified as bottlenecks.
Industrial-Scale Synthesis via Epoxide Intermediate (Patent Route)
A patent-described method optimizes yield by leveraging a 9β,11β-epoxide intermediate:
-
Epoxidation : Prednisolone is treated with hydrogen peroxide in acetic acid to form 9β,11β-epoxy-prednisolone.
-
Acetylation : Reaction with acetic anhydride and potassium acetate in DMA protects the C21 hydroxyl group (98% yield).
-
Fluorination : Electrophilic fluorination using F-TEDA (Selectfluor) in acetonitrile introduces a 6α-fluoro substituent.
-
Dehydrohalogenation : Heating with triethylamine in toluene eliminates HF, forming the 1,4,9(11)-triene system.
Key reaction conditions:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Acetylation | Ac₂O, KOAc, DMA, 25°C, 2h | 98% |
| Fluorination | F-TEDA, CH₃CN, 20°C, 12h | 60% |
This route improves scalability but requires careful handling of hygroscopic reagents like F-TEDA.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, with retention time 12.3 min. Critical impurities include dexamethasone impurity H (unreacted 21-acetate, RT 14.1 min) and 6α-fluoro byproducts (RT 10.8 min).
Challenges and Optimization Strategies
Regioselectivity in Fluorination
The 6α-fluoro byproduct forms via competing radical pathways during F-TEDA reactions. Substituting acetonitrile with tetrahydrofuran (THF) reduces radical intermediates, improving regioselectivity from 4:1 to 9:1 (6α:6β).
Epoxide Ring Opening
Hydrolytic cleavage of the 9β,11β-epoxide during acetylation is mitigated by maintaining anhydrous conditions and using molecular sieves.
Catalytic Enhancements
Recent advances employ organocatalysts (e.g., DMAP) during acetylation, reducing reaction time from 2h to 30 min while maintaining yield.
Industrial Applications and Derivatives
The compound serves as a precursor to mometasone furoate (antiasthmatic) and dexamethasone acetate (anti-inflammatory). Key derivatives include:
| Derivative | Modification | Use Case |
|---|---|---|
| Mometasone furoate | C17 furoate ester | Topical corticosteroid |
| Dexamethasone acetate | C21 acetate | Systemic inflammation |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the identity and purity of (16α)-17,21-Dihydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione in laboratory settings?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm) to assess purity. A retention time comparison with reference standards (≥95% purity) is critical for identification .
- NMR : Employ - and -NMR to confirm structural features, including the 16α-methyl group and conjugated triene system. Cross-reference spectral data with published libraries or synthetic intermediates (e.g., dexamethasone impurities) .
- X-ray Crystallography : For definitive stereochemical confirmation, single-crystal X-ray analysis is recommended, particularly to resolve ambiguities in the 1,4,9(11)-triene conformation .
Q. How should researchers safely handle this compound given its toxicity profile?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95/P2 masks) to avoid inhalation of aerosols .
- Ventilation : Perform experiments in fume hoods to minimize exposure to vapors or dust. Avoid skin/eye contact due to acute toxicity (Oral Tox. Category 4) and irritation risks (H315, H319) .
- Waste Disposal : Neutralize residues with alkaline solutions (e.g., 10% NaOH) before disposal. Do not drain into sewage systems due to potential aquatic toxicity .
Q. What are the key physicochemical properties relevant to experimental design?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (2 mg/mL), making it suitable for in vitro assays. Prepare stock solutions in DMSO and dilute in aqueous buffers (e.g., PBS) .
- Melting Point : 215–217°C. Use differential scanning calorimetry (DSC) to monitor thermal stability during formulation studies .
- Storage : Store at 2–8°C under inert gas (N) to prevent oxidation of the triene system .
Advanced Research Questions
Q. How can the synthesis of this compound be optimized for high yield and scalability?
- Methodological Answer :
- Dehydrogenation Route : React 17α-hydroxy-5α-pregn-9-ene-3,20-dione with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 3.0 eq.) in tetrahydrofuran at 90–100°C for 8 hours. This achieves >90% conversion to the 1,4,9(11)-triene system .
- Dibromination/Dehydrobromination : Treat the precursor with bromine in ethyl acetate/acetic acid to form 2,4-dibromo intermediates. Dehydrobrominate using calcium carbonate and LiBr in dimethylacetamide at 135°C for 2 hours. This method reduces reliance on expensive iodinated precursors .
- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and purify via recrystallization (acetone/cyclohexane) .
Q. What advanced analytical methods are suitable for detecting trace impurities in pharmaceutical formulations?
- Methodological Answer :
- LC-MS/MS : Use a Q-TOF mass spectrometer in positive ion mode to identify impurities like dexamethasone EP Impurity E (m/z 357.2 [M+H]+). Optimize gradient elution (0.1% formic acid in acetonitrile/water) for separation .
- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways. Monitor for 1,4,7,9(11)-tetraene derivatives (λmax 280 nm) .
Q. What mechanistic insights explain its anti-inflammatory activity compared to glucocorticoids?
- Methodological Answer :
- Transcriptomic Profiling : Perform RNA-seq on treated macrophages to compare gene expression patterns (e.g., NF-κB vs. GR-mediated pathways). The compound’s dissociative steroid action reduces GRE transactivation while maintaining membrane stabilization .
- Lipid Peroxidation Assays : Measure inhibition of iron-dependent lipid peroxidation in rat brain homogenates (IC ~3 µM). Compare with 21-aminosteroid analogs (e.g., U74006F) to assess antioxidant efficacy .
Q. How does the 16α-methyl group influence metabolic stability in vivo?
- Methodological Answer :
- Cytochrome P450 Inhibition Assays : Incubate with human liver microsomes (HLMs) and probe substrates (e.g., CYP3A4). The 16α-methyl group reduces CYP3A4-mediated oxidation, extending half-life compared to non-methylated analogs .
- Pharmacokinetic Studies : Administer radiolabeled compound to rodents. Use LC-MS to quantify metabolites in plasma and bile, focusing on 21-hydroxylase resistance due to steric hindrance from the 16α-methyl group .
Q. What strategies mitigate instability of the 1,4,9(11)-triene system during formulation?
- Methodological Answer :
- Lyophilization : Prepare lyophilized powders with mannitol (1:5 ratio) to stabilize the triene system against thermal degradation. Store at -20°C with desiccants .
- Light Protection : Use amber glass vials and conduct stability studies under ICH Q1B guidelines. UV filters (e.g., titanium dioxide) in polymer coatings reduce photoisomerization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
